

The Discovery and History of Dimethylphenyl Benzoate Compounds: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylphenyl 2-ethoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenyl benzoate compounds, a class of aromatic esters, have garnered interest within various chemical and pharmaceutical domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of these compounds. It details the experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and illustrates the fundamental synthetic pathways. This document serves as a core resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The history of dimethylphenyl benzoate compounds is intrinsically linked to the broader development of ester synthesis methodologies in organic chemistry. While a singular "discovery" event for each isomer is not typically documented, their synthesis became feasible with the advent of robust acylation reactions in the late 19th and early 20th centuries. The primary route to these esters is the reaction of a dimethylphenol with benzoyl chloride, a classic example of the Schotten-Baumann reaction conditions. Early investigations into these compounds were often driven by the desire to understand the influence of substituent positioning on the physical and chemical properties of aromatic esters. In recent years, interest

has been renewed due to the potential biological activities of substituted phenyl benzoates, including antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities.^{[1][2]}

Synthesis of Dimethylphenyl Benzoate Isomers

The synthesis of various dimethylphenyl benzoate isomers is reliably achieved through the acylation of the corresponding dimethylphenol with benzoyl chloride. A common and effective method involves a Friedel-Crafts-type acylation catalyzed by a Lewis acid, such as anhydrous aluminum chloride, in an inert solvent like dichloromethane.^{[3][4]}

General Experimental Protocol: Synthesis of 3,4-Dimethylphenyl Benzoate

The following protocol for the synthesis of 3,4-dimethylphenyl benzoate is adapted from the literature and serves as a representative example for other isomers.^{[3][4]}

Materials:

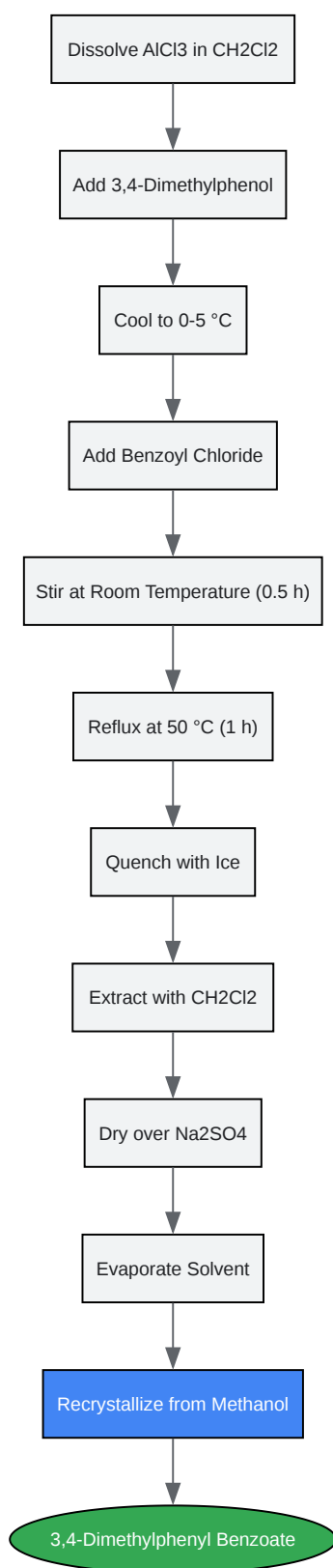
- 3,4-Dimethylphenol
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (CH_2Cl_2)
- Methanol
- Sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- To a solution of anhydrous aluminum chloride (0.40 g, 3.00 mmol) in anhydrous dichloromethane (25 mL), add 3,4-dimethylphenol (0.50 g, 4.10 mmol).
- Cool the resulting solution to 0-5 °C using an ice bath.

- Slowly add benzoyl chloride (0.57 g) to the cooled solution.
- After the complete addition of benzoyl chloride, stir the mixture at room temperature for 30 minutes.
- Heat the reaction mixture to reflux at 50 °C for 1 hour.
- Pour the reaction mixture onto 100 g of ice.
- Extract the crude product with dichloromethane.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Evaporate the solvent at room temperature to obtain the amorphous product.
- Recrystallize the product from methanol to obtain colorless crystals.^[4]

Visualization of the Synthetic Workflow:



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Caption: General workflow for the synthesis of dimethylphenyl benzoates.

Physicochemical Properties and Structural Data

The substitution pattern of the methyl groups on the phenyl ring significantly influences the crystal structure and, consequently, the physical properties of dimethylphenyl benzoate compounds. X-ray crystallography has been a pivotal technique in elucidating these structural nuances.

Tabulated Quantitative Data

The following tables summarize key quantitative data for several dimethylphenyl benzoate isomers, compiled from various crystallographic studies.

Table 1: General Properties of Dimethylphenyl Benzoate Isomers

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (K)
2,4-Dimethylphenyl benzoate	C ₁₅ H ₁₄ O ₂	226.26	-
2,5-Dimethylphenyl benzoate	C ₁₅ H ₁₄ O ₂	226.26	-
3,4-Dimethylphenyl benzoate	C ₁₅ H ₁₄ O ₂	226.27	322 (1)[4]

Table 2: Crystallographic Data for Dimethylphenyl Benzoate Isomers

Parameter	2,4-Dimethylphenyl benzoate[5][6]	2,5-Dimethylphenyl benzoate[7][8]	3,4-Dimethylphenyl benzoate[3]
Crystal System	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1
a (Å)	7.9813 (2)	8.1095 (4)	6.0293 (4)
b (Å)	14.3260 (3)	9.8569 (4)	7.8506 (3)
c (Å)	11.0932 (2)	15.8805 (10)	13.1163 (9)
α (°)	90	90	88.592 (4)
β (°)	94.028 (2)	105.617 (5)	77.020 (5)
γ (°)	90	90	77.680 (4)
Volume (Å ³)	1265.26 (5)	1222.54 (11)	590.87 (6)
Z	4	4	2
Dihedral Angle between Rings (°)	80.25 (5)	87.4 (1)	52.39 (4)

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of dimethylphenyl benzoate compounds.

Table 3: Spectroscopic Data for 3,4-Dimethylphenyl Benzoate[9]

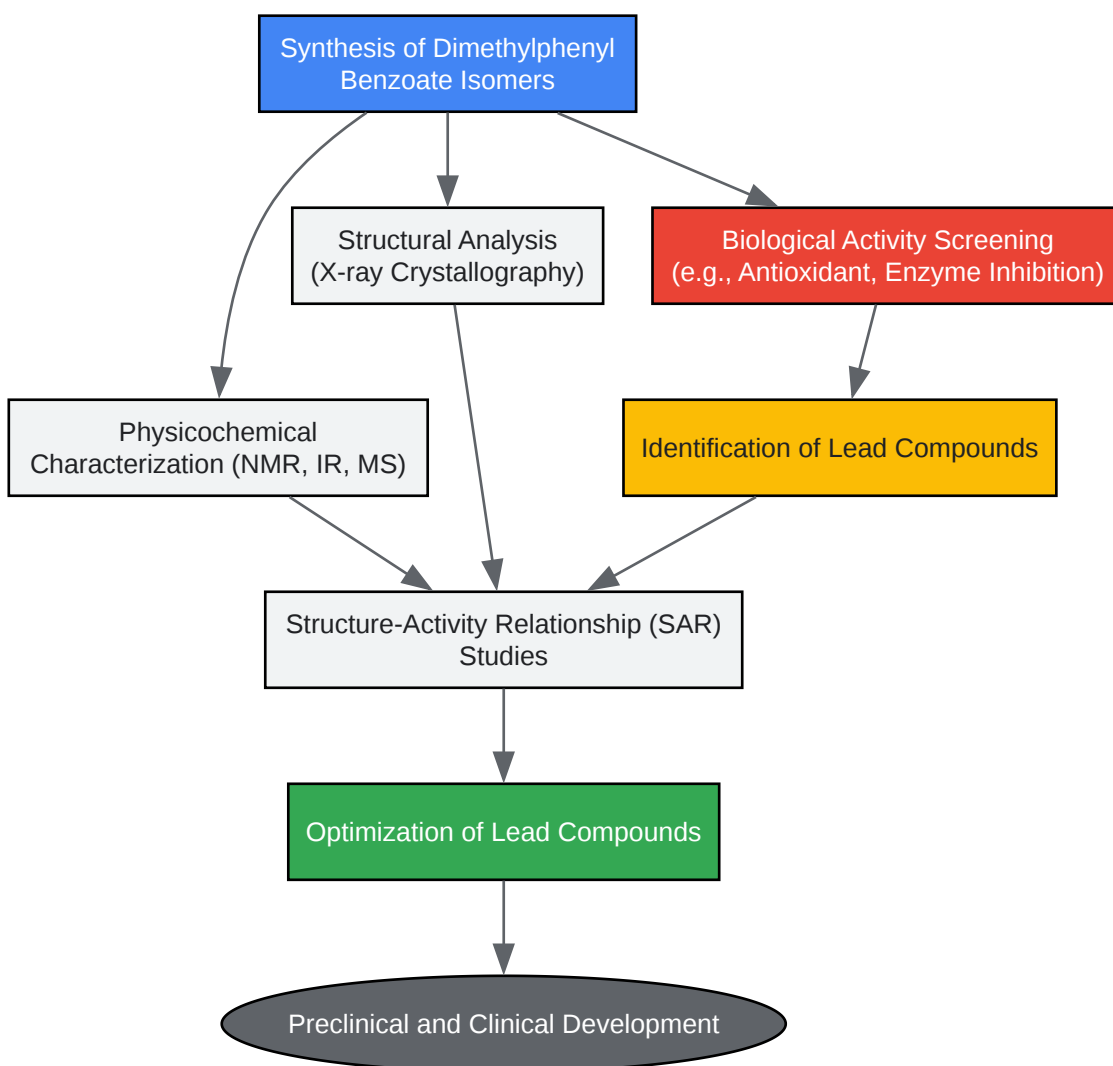
Technique	Key Data
^1H NMR	Data acquired on a Varian CFT-20 instrument.
^{13}C NMR	Sample sourced from R. Martin, Institut Curie, Paris, France.
GC-MS	NIST Number: 287333; Top Peak (m/z): 105.
FTIR	Technique: KBr WAFER; Sample sourced from R. MARTIN, INSTITUT CURIE, PARIS, FRANCE.

Biological Activities and Future Directions

While comprehensive biological activity data for specific dimethylphenyl benzoate isomers are still emerging, studies on related phenyl benzoate compounds have shown promising results. Research has indicated potential antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities for some derivatives.^[1] For instance, one study synthesized eight phenyl benzoate compounds and evaluated their bioactivities, with one compound exhibiting stronger antioxidant activity than the Trolox standard.^[1] Another investigation of 20 known phenyl benzoates, benzophenones, and xanthenes revealed moderate anti-tyrosinase activity for some compounds.^[2]

These findings suggest that the dimethylphenyl benzoate scaffold is a viable starting point for the design and synthesis of novel therapeutic agents. Future research should focus on a systematic evaluation of the various isomers and their derivatives to establish clear structure-activity relationships.

Logical Relationship of Research and Development:



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Caption: From synthesis to drug development for dimethylphenyl benzoates.

Conclusion

The study of dimethylphenyl benzoate compounds, rooted in classical organic synthesis, continues to be relevant in the context of materials science and medicinal chemistry. The well-established synthetic protocols allow for the straightforward generation of a variety of isomers, enabling detailed investigations into their structure-property relationships. The preliminary data on the biological activities of related compounds warrant a more in-depth exploration of dimethylphenyl benzoates as potential therapeutic agents. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing class of molecules.

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